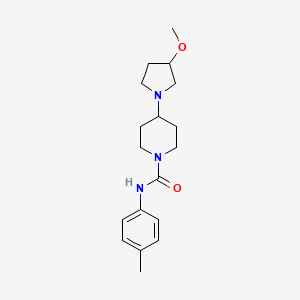

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

4-(3-Methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 3-methoxypyrrolidinyl substituent on the piperidine ring and a 4-methylphenyl group on the carboxamide moiety.

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)19-18(22)20-10-7-16(8-11-20)21-12-9-17(13-21)23-2/h3-6,16-17H,7-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZZUXMRDWFCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction.

Methoxylation: The methoxy group can be added through an etherification reaction.

Formation of the Carboxamide: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary amines.

Substitution: Products may include halogenated derivatives or substituted amides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which is crucial in drug development for conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits by altering metabolic pathways.

2. Receptor Modulation

It interacts with various receptors in the body, influencing neurotransmitter systems. This interaction can be beneficial in treating psychiatric disorders and other neurological conditions by enhancing or inhibiting specific receptor activities.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Neuropharmacology

In a study examining the effects on neurotransmitter systems, researchers found that the compound significantly affected dopamine and serotonin levels in animal models. This suggests potential applications in treating mood disorders and schizophrenia.

Case Study 2: Anticancer Research

Another study investigated its role as an enzyme inhibitor in cancer cell lines. The results indicated a reduction in cell proliferation, suggesting that the compound could be developed into a therapeutic agent against certain types of cancer.

Case Study 3: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide would depend on its specific molecular targets. Potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

| Compound ID | Substituents on Piperidine | Carboxamide Group | Molecular Formula | Yield (%) | Key Analytical Methods | Source |

|---|---|---|---|---|---|---|

| Target | 3-Methoxypyrrolidin-1-yl | 4-Methylphenyl | C₁₈H₂₅N₃O₂* | N/A | N/A | N/A |

| 14 (Ev. 1) | 5-Chloro-2-oxo-benzodiazol-1-yl | 4-Methylphenyl | C₁₉H₁₈Cl₂N₄O₂ | 85 | HRMS, NMR | [1] |

| 10 (Ev. 2) | 2-Aminoethyl | 3-Fluoro-4-methylphenyl | C₁₇H₂₄FN₃O | 107 | NMR, HRMS | [2] |

| L334-2801 (Ev. 6) | 2-Aminoethyl | 3-Fluoro-4-methylphenyl | C₁₅H₂₂FN₃O | N/A | Screening data | [6] |

| Cpd (Ev. 4) | 2-Oxo-imidazo-pyridin-1-yl | Difluorophenyl | C₂₅H₂₀F₅N₅O₃ | N/A | CDI-mediated coupling | [4] |

*Hypothetical formula inferred from nomenclature.

Substituent-Driven Functional Differences

- The methoxy group may improve metabolic stability compared to halogenated or amine-containing analogs . 2-Aminoethyl (Ev. 2, 6): A basic amine group may enhance solubility in acidic environments but could reduce blood-brain barrier penetration compared to the target compound’s methoxypyrrolidine .

Carboxamide Aryl Groups :

- 4-Methylphenyl (Target) : The methyl group provides moderate electron-donating effects, contrasting with fluorophenyl groups (Ev. 2, 6), which enhance electronegativity and metabolic resistance .

- 3-Fluoro-4-methylphenyl (Ev. 2, 6) : Fluorine substitution improves bioavailability and target affinity in TAAR1 agonists, suggesting the target’s methyl group may prioritize different pharmacokinetic profiles .

Pharmacological Implications

- Target vs. TAAR1 Agonists (Ev. 2) : The absence of a fluorophenyl group in the target suggests lower TAAR1 affinity compared to compound 10 (Ev. 2), which showed potent receptor activation .

- Target vs. Enzyme Inhibitors (Ev. 1) : The benzodiazol-1-yl group in compound 14 (Ev. 1) confers selective inhibition of 8-oxo-Gua glycosylase, whereas the target’s methoxypyrrolidine may favor alternate enzyme targets .

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, with the CAS number 2320382-33-8, is a compound featuring a piperidine core, a methoxypyrrolidine moiety, and a substituted phenyl group. This structural composition suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C₁₈H₂₇N₃O₂

- Molecular Weight : 317.4 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The binding affinity to these targets can modulate their activity, leading to various physiological effects.

Potential Targets:

- Dopamine Transporter (DAT) : Compounds structurally similar to this compound have shown potential as dopamine reuptake inhibitors, which can influence dopaminergic signaling pathways.

- Squalene Synthase : Inhibitors of this enzyme can affect cholesterol biosynthesis, indicating a potential role in metabolic regulation.

In Vitro Studies

Recent studies have explored the inhibitory effects of related compounds on squalene synthase. For instance, compounds with similar structural features demonstrated significant inhibition with IC₅₀ values ranging from 0.013 µM to 0.243 µM against various biological models .

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Compound A | 0.013 | Squalene Synthase |

| Compound B | 0.243 | Squalene Synthase |

In Vivo Studies

In vivo experiments have shown that certain derivatives can suppress cholesterol biosynthesis effectively in animal models. For example, a related compound exhibited an ED₅₀ of 32 mg/kg in rats, indicating its potential therapeutic application in managing hypercholesterolemia .

Case Studies

- Dopamine Reuptake Inhibition : A structurally analogous compound was evaluated for its DAT inhibition properties. It demonstrated K(i) values of 492 nM and 360 nM for binding affinity and inhibition of dopamine reuptake, respectively . Such findings suggest that the compound may have similar pharmacological profiles.

- Cholesterol Biosynthesis : A study highlighted the impact of related piperidine derivatives on cholesterol synthesis pathways, revealing significant inhibition of squalene synthase activity in hepatic microsomes from various species .

Discussion

The biological activity of this compound appears promising based on its structural analogs and their reported effects on neurotransmitter systems and metabolic pathways. Further research is warranted to elucidate its specific mechanisms and therapeutic potentials.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between a piperidine precursor and an aryl isocyanate. For example, analogous derivatives (e.g., piperidinyl-benzimidazolones) are synthesized by reacting piperidine intermediates (e.g., 5-chloro-1-(4-piperidyl)-2-benzimidazolinone) with substituted phenyl isocyanates under inert conditions. Solvents like DMF or THF and catalysts such as triethylamine are used to enhance reactivity. Yields typically range from 68% to 90%, depending on steric and electronic effects of substituents .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR provide detailed insights into proton and carbon environments, confirming regiochemistry (e.g., δ 2.19–2.28 ppm for methyl groups in piperidine rings) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS (EI): m/z [M]+ Calcd for CHClNO: 384.1353) .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, as demonstrated in structurally related piperidine-carboxamide analogs .

Q. What are the primary challenges in isolating and purifying this compound during synthesis?

- Methodological Answer : Challenges include:

- Byproduct Formation : Competing reactions (e.g., over-substitution) require precise stoichiometric control.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is used to separate isomers or closely eluting impurities.

- Hygroscopicity : Moisture-sensitive intermediates necessitate anhydrous handling and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce variability. Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) confirm target engagement .

- Structural Confirmation : Re-examine NMR and crystallographic data to rule out polymorphic or tautomeric forms .

Q. What computational approaches are used to predict and optimize the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Conformational Analysis : Molecular dynamics (MD) simulations identify energetically stable conformers (e.g., AM1 method for piperidine ring puckering) .

- 3D-QSAR/CoMFA : Comparative Molecular Field Analysis models electrostatic and steric interactions, correlating substituent effects (e.g., methoxy vs. chloro groups) with biological activity. Protonated forms of the compound are often modeled to mimic physiological conditions .

- Docking Studies : Predict binding modes to targets (e.g., CB1 receptors) by aligning pharmacophoric features (e.g., aryl rings, hydrogen-bond acceptors) with active-site residues .

Q. How can reaction conditions be optimized to enhance stereoselectivity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use palladium or copper catalysts with chiral ligands (e.g., BINAP) to control stereochemistry during coupling steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee).

- Temperature Gradients : Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring desired stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.